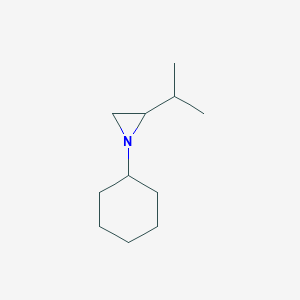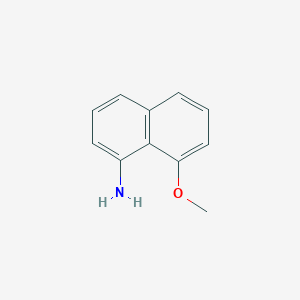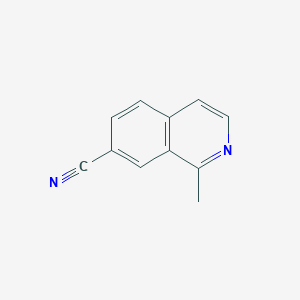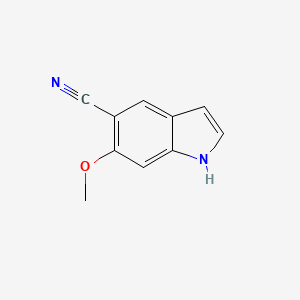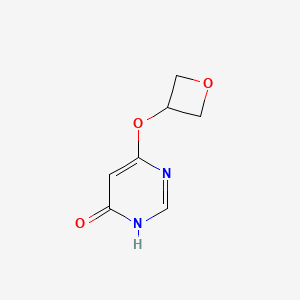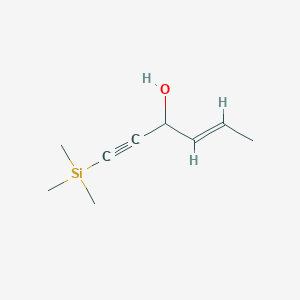
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is an organic compound that features a trimethylsilyl group attached to a hex-4-en-1-yn-3-ol backbone. This compound is of interest due to its unique structural properties, which include both an alkyne and an alkene functional group, as well as a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol typically involves the following steps:
Formation of the Alkyne: The initial step often involves the formation of the alkyne group through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a trimethylsilyl chloride reacts with the alkyne in the presence of a base like triethylamine.
Formation of the Alkene: The alkene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydroxyl Group Introduction: The hydroxyl group can be added through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific bioactive molecule it is part of.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is unique due to the presence of both an alkyne and an alkene functional group, along with a hydroxyl group, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16OSi |
|---|---|
Peso molecular |
168.31 g/mol |
Nombre IUPAC |
(E)-1-trimethylsilylhex-4-en-1-yn-3-ol |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6,9-10H,1-4H3/b6-5+ |
Clave InChI |
XDGOIFRYGGQMEB-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(C#C[Si](C)(C)C)O |
SMILES canónico |
CC=CC(C#C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)


![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)





